Spectroscopic Characterization of 2-hydrazinyl-1H-imidazole: A Technical Guide to its Predicted ¹H and ¹³C NMR Spectra
Spectroscopic Characterization of 2-hydrazinyl-1H-imidazole: A Technical Guide to its Predicted ¹H and ¹³C NMR Spectra
Introduction
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-hydrazinyl-1H-imidazole is anticipated to be relatively simple, reflecting the molecule's symmetry. The chemical shifts are influenced by the electron-donating nature of the hydrazinyl substituent and the aromatic character of the imidazole ring. The data presented below are predicted for a standard deuterated solvent such as DMSO-d₆, which is commonly used for polar, hydrogen-bonding compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-hydrazinyl-1H-imidazole in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 / H-5 | ~ 6.8 - 7.2 | Singlet | 2H |
| NH (imidazole) | ~ 11.0 - 12.0 | Broad Singlet | 1H |
| NH (hydrazinyl) | ~ 7.5 - 8.5 | Broad Singlet | 1H |
| NH₂ (hydrazinyl) | ~ 4.0 - 5.0 | Broad Singlet | 2H |
Analysis and Rationale of ¹H NMR Assignments
The prediction of the ¹H NMR spectrum of 2-hydrazinyl-1H-imidazole is grounded in the established chemical shifts of the parent 1H-imidazole and the known electronic effects of a hydrazinyl substituent.
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H-4 and H-5 Protons: In unsubstituted imidazole (in CDCl₃), the H-4 and H-5 protons appear as a single peak at approximately 7.13 ppm, while the H-2 proton is found further downfield at around 7.73 ppm[1][2]. The hydrazinyl group (-NHNH₂) at the C-2 position is an electron-donating group through resonance. This donation of electron density into the imidazole ring will cause an upfield (shielding) effect on the ring protons. Consequently, the signal for the equivalent H-4 and H-5 protons is predicted to be in the range of 6.8 - 7.2 ppm. Due to the rapid tautomeric exchange of the imidazole NH proton between N-1 and N-3, the H-4 and H-5 protons are chemically equivalent on the NMR timescale, resulting in a single, sharp signal with an integration of 2H.
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NH Protons: The protons attached to nitrogen atoms are known to have variable chemical shifts and often appear as broad signals due to quadrupole broadening and exchange with residual water in the solvent.
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Imidazole NH: The NH proton of the imidazole ring is expected to be significantly deshielded due to its involvement in the aromatic system and intermolecular hydrogen bonding. In imidazole itself, this proton resonates at a high chemical shift, often above 10 ppm[2]. A similar range of 11.0 - 12.0 ppm is predicted for 2-hydrazinyl-1H-imidazole.
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Hydrazinyl NH and NH₂: The protons of the hydrazinyl group will also exhibit broad signals. The NH proton directly attached to the imidazole ring is expected to be more deshielded than the terminal NH₂ protons due to its proximity to the aromatic ring. The terminal NH₂ protons are anticipated to appear at a more upfield position. All NH signals are expected to be exchangeable with D₂O.
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Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the known values for 1H-imidazole and the substituent effects of the hydrazinyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-hydrazinyl-1H-imidazole in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 148 - 155 |
| C-4 / C-5 | ~ 118 - 125 |
Analysis and Rationale of ¹³C NMR Assignments
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
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C-2 Carbon: In unsubstituted imidazole, the C-2 carbon typically resonates around 136 ppm[3]. The direct attachment of the nitrogen atom of the hydrazinyl group will cause a significant downfield shift (deshielding) of the C-2 carbon. This is due to the electronegativity of the nitrogen and its ability to withdraw electron density through the sigma bond, as well as resonance effects. Therefore, the C-2 carbon is predicted to be in the range of 148 - 155 ppm.
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C-4 and C-5 Carbons: The C-4 and C-5 carbons of imidazole resonate at approximately 122 ppm[3]. The electron-donating nature of the 2-hydrazinyl substituent is expected to have a shielding effect on these carbons, though to a lesser extent than on the ring protons. This would suggest a slight upfield shift. However, the overall electronic environment of the ring is complex. In many 2-substituted imidazoles, the C-4 and C-5 carbons remain in a similar region to the parent imidazole[4][5]. Therefore, a chemical shift in the range of 118 - 125 ppm is a reasonable prediction. Similar to the protons, the C-4 and C-5 carbons are equivalent due to tautomerism and will appear as a single peak.
Experimental Protocol for NMR Data Acquisition
To validate the predicted spectral data, the following experimental protocol is recommended for the acquisition of ¹H and ¹³C NMR spectra of 2-hydrazinyl-1H-imidazole.
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Sample Preparation:
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Weigh approximately 5-10 mg of 2-hydrazinyl-1H-imidazole.
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Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, anhydrous grade of solvent is crucial to minimize the residual water signal, which can obscure the exchangeable NH proton signals.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and match the probe for both ¹H and ¹³C frequencies.
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Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal (DMSO-d₆).
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¹H NMR Acquisition Parameters:
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Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: Approximately 16 ppm, centered around 8 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 16 to 64, depending on the sample concentration.
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Temperature: 298 K.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: Standard proton-decoupled single-pulse experiment.
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Spectral Width: Approximately 200 ppm, centered around 100 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance and longer relaxation times.
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Temperature: 298 K.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decays (FIDs).
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Phase correct the spectra.
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Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.
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Workflow Visualization
The following diagram illustrates the workflow for the characterization of 2-hydrazinyl-1H-imidazole using NMR spectroscopy.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 2-hydrazinyl-1H-imidazole. The presented assignments and their rationale, based on fundamental principles and comparative data, offer a valuable resource for the identification and characterization of this compound. The detailed experimental protocol and workflow visualization further serve as a practical guide for researchers undertaking the empirical study of this and related imidazole derivatives. The validation of these predicted spectra through experimental work will be a valuable contribution to the chemical literature.
References
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Yordanova, D., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(21), 5198.
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Gervais, C., et al. (2012). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 12(11), 5469-5478.
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(PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate.
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Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585.
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